molecular formula C8H10ClN3 B1481630 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole CAS No. 1824338-97-7

7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481630
CAS No.: 1824338-97-7
M. Wt: 183.64 g/mol
InChI Key: LOZNRLOMIMPLCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole (CAS 1824338-97-7) is a synthetically versatile chemical scaffold with significant potential in medicinal chemistry and drug discovery research. This compound features a chloromethyl group at the 7-position, which serves as a key reactive handle for further functionalization, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . The imidazo[1,2-b]pyrazole core is a privileged structure in pharmaceutical research, with documented scientific interest in its derivatives as multitarget agents for investigating inflammation and cancer pathways . Related analogues have demonstrated potent biological activities, including inhibition of human platelet aggregation, suppression of ROS production, and interference with p38MAPK phosphorylation, which are key pathways in inflammatory and oncological signaling . Furthermore, imidazo[1,2-b]pyrazole-based compounds have shown promising differentiation-inducing and pro-apoptotic effects on human acute myeloid leukemia (AML) cells, suggesting their utility as valuable tools for probing myeloid differentiation and cell death mechanisms . With a molecular formula of C 8 H 10 ClN 3 and a molecular weight of 183.64 g/mol, this reagent is provided with a guaranteed purity of ≥98% and requires storage at 2-8°C to ensure stability . This product is intended for research applications as a key synthetic intermediate or as a building block in the development of novel bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-(chloromethyl)-1,6-dimethylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c1-6-7(5-9)8-11(2)3-4-12(8)10-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZNRLOMIMPLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting cell proliferation. Additionally, this compound has shown interactions with proteins involved in signal transduction pathways, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types have been studied extensively. In cancer cell lines, this compound has demonstrated cytotoxic effects, leading to reduced cell viability and induction of apoptosis. It influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, this compound affects gene expression by modulating transcription factors, resulting in altered cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, leading to enzyme inhibition. This binding is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including cell cycle progression and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity. At higher doses, this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for potential therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes hydroxylation and conjugation reactions. The compound interacts with enzymes such as cytochrome P450, which facilitate its biotransformation. These metabolic processes are essential for the compound’s elimination from the body and can influence its overall efficacy and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins, such as ATP-binding cassette (ABC) transporters, which facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Biological Activity

Overview

7-(Chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that incorporates both imidazole and pyrazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. Its unique structural properties allow it to interact with various biological targets, making it a valuable compound for research in pharmacology and biochemistry.

Target of Action:
The biological activity of this compound primarily involves the inhibition of specific enzymes, notably cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound can induce cell cycle arrest, thereby reducing cell proliferation.

Biochemical Pathways:
Research indicates that this compound influences multiple biochemical pathways. For instance, it has been shown to affect cellular signaling pathways and gene expression. Inhibition of CDKs leads to alterations in cellular metabolism and can trigger apoptotic pathways in cancer cells.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For example, a derivative of this compound was tested on HL-60 cells (a human promyelocytic leukemia cell line), showing significant cytotoxic effects. The treatment resulted in increased caspase-3 activation and mitochondrial depolarization, indicating apoptosis induction (p < 0.001) .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HL-601 - 5Induction of apoptosis via caspase activation
Various Tumor Cells5 - 44Inhibition of CDK activity

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazole derivatives have been found to inhibit the growth of various bacterial strains. The chloromethyl group enhances the reactivity of the molecule, allowing it to engage effectively with microbial targets.

Table 2: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 10 µg/mL
Escherichia coli< 20 µg/mL

Case Studies

A notable case study involved the use of a related imidazo[1,2-b]pyrazole derivative in treating acute myeloid leukemia (AML). The study highlighted that treatment led to differentiation and apoptosis in immature myeloid cells. The compound's ability to modulate immune responses by differentiating myeloid-derived suppressor cells (MDSCs) into mature cells demonstrated its potential as an immunotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Imidazo[1,2-b]pyrazole Family

Key structural analogs include:

  • 7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole (CAS: 2090914-26-2): This variant replaces the 1-methyl group with a cyclopentyl substituent, increasing steric bulk and lipophilicity. Such modifications may alter receptor binding or metabolic pathways compared to the dimethyl analog .
  • 1H-imidazo[1,2-b]pyrazole-isosteres of indole derivatives : For example, replacing an indole ring with the imidazo[1,2-b]pyrazole core in pruvanserin analogs reduces lipophilicity (logD) by ~1.5 units, significantly improving aqueous solubility and bioavailability .

Physicochemical Properties

A comparative analysis of logD (distribution coefficient) and solubility highlights critical differences:

Compound logD Aqueous Solubility Key Substituents
7-(Chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole ~2.1* Moderate 1-Me, 6-Me, 7-CH2Cl
Indole-based pruvanserin (3) ~3.6 Low Indole core
Imidazo[1,2-b]pyrazole isostere (4) ~2.1 High 1H-imidazo[1,2-b]pyrazole core
1-Cyclopentyl analog (CAS 2090914-26-2) ~3.0* Low 1-Cyclopentyl, 6-Me, 7-CH2Cl

*Estimated based on structural similarity to compound 4 .

The chloromethyl derivative’s lower logD compared to cyclopentyl analogs suggests better solubility, but its methyl groups may limit passive membrane permeability relative to bulkier substituents.

Key Research Findings

  • Solubility-Bioavailability Trade-off : The chloromethyl derivative’s balance of moderate logD and solubility positions it as a promising candidate for oral administration, outperforming highly lipophilic analogs like the cyclopentyl variant .
  • Reactivity vs. Stability : The chloromethyl group’s susceptibility to hydrolysis may limit stability under physiological conditions, necessitating prodrug strategies or protective substituents.

Preparation Methods

Regioselective Synthesis

  • The synthesis involves regioselective formation of the imidazo[1,2-b]pyrazole ring with selective methylation at positions 1 and 6.
  • The chloromethyl group is introduced at the 7-position typically via chloromethylation reactions on a suitable precursor.
  • The process may start from a dimethyl-substituted imidazo[1,2-b]pyrazole or a pyrazole intermediate, followed by chloromethylation using reagents such as chloromethyl chloride or related chloromethylating agents under controlled conditions to avoid over-chlorination or side reactions.

Cyclocondensation Reactions

  • Cyclocondensation of hydrazine derivatives with appropriately functionalized diketones or α,β-unsaturated ketones is a classical route to pyrazole cores.
  • For the imidazo-fused system, further cyclization with formamide derivatives or other imidazole precursors is employed.
  • Methyl groups at positions 1 and 6 can be introduced by using methyl-substituted starting materials or by methylation post ring formation.
  • Chloromethylation is typically the final step, ensuring regioselectivity at position 7.

Detailed Reaction Scheme and Conditions (Hypothetical Based on Literature)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of pyrazole core Condensation of hydrazine derivative with 1,3-diketone or α,β-unsaturated ketone, solvent (e.g., ethanol), acid catalyst Formation of 1,6-dimethyl-pyrazole intermediate
2 Imidazole ring formation Cyclization with formamide or imidazole precursor under heating Formation of imidazo[1,2-b]pyrazole core
3 Chloromethylation Reaction with chloromethyl chloride or formaldehyde + HCl in solvent (e.g., dichloromethane), base or acid catalyst Introduction of chloromethyl group at 7-position
4 Purification Chromatography or recrystallization Pure this compound

Research Findings and Yields

  • The regioselective chloromethylation step is critical and can be optimized by controlling temperature, solvent, and reagent stoichiometry.
  • Yields for similar pyrazole-based derivatives via cyclocondensation and chloromethylation range typically from 60% to 85%, depending on reaction conditions and purification methods.
  • Nano-catalysts such as nano-ZnO have been reported to improve yields and reduce reaction times in pyrazole syntheses, which may be adapted for this compound.
  • Solvent choice (e.g., aprotic dipolar solvents like DMF) and acid additives can enhance regioselectivity and yield during cyclocondensation steps.

Comparative Table of Preparation Methods

Preparation Step Methodology Advantages Limitations
Pyrazole core formation Cyclocondensation of hydrazine with diketones or vinyl ketones Simple, high yield, regioselective Possible regioisomer mixtures
Imidazole ring formation Cyclization with formamide derivatives Efficient ring closure Requires precise temperature control
Chloromethylation Reaction with chloromethyl chloride or formaldehyde/HCl Direct introduction of chloromethyl group Risk of over-chlorination, side reactions
Catalysis Nano-ZnO or acid catalysis Improved yield and reaction rate Catalyst recovery needed

Q & A

Q. What are the key physicochemical properties of 7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole, and how do they influence its suitability for biological assays?

The compound exhibits a lower logD (lipophilicity) compared to indole-based analogues like pruvanserin, leading to significantly improved aqueous solubility. Its pKa (~7.3) corresponds to deprotonation of the core NH group, which is lower than typical indole NH pKa values. These properties enhance bioavailability and make it favorable for in vitro assays requiring aqueous environments. Researchers should prioritize solubility assays (e.g., kinetic solubility in PBS) and logD measurements (via shake-flask or HPLC methods) to validate these properties for specific experimental conditions .

Q. What synthetic methodologies are recommended for functionalizing the 1H-imidazo[1,2-b]pyrazole scaffold?

Regioselective functionalization can be achieved via:

  • Br/Mg-exchange followed by trapping with electrophiles.
  • TMP-base-mediated magnesiation/zincation for selective substitutions.
  • One-pot multicomponent reactions using hydrazine hydrate, aldehydes, and isocyanides for streamlined library synthesis.
    These methods enable rapid diversification of the scaffold, critical for structure-activity relationship (SAR) studies .

Q. How does the scaffold compare to indole as a non-classical isostere in drug design?

Replacing indole with 1H-imidazo[1,2-b]pyrazole reduces lipophilicity (ΔlogD ≈ 0.5–1.0) and improves solubility (>2-fold in aqueous media). However, the altered pKa may affect protonation states in physiological conditions, requiring adjustments in receptor-binding assays. Comparative bioassays (e.g., 5-HT2A receptor binding) and molecular docking are recommended to evaluate functional equivalence .

Advanced Research Questions

Q. What experimental strategies address discrepancies between solubility improvements and reduced bioactivity in imidazo[1,2-b]pyrazole derivatives?

  • Receptor interaction studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding thermodynamics altered by NH deprotonation.
  • Membrane permeability assays : Compare parallel artificial membrane permeability assay (PAMPA) results with indole analogues to evaluate passive diffusion trade-offs.
  • Metabolic stability profiling : Perform cytochrome P450 inhibition/induction assays to identify metabolic liabilities .

Q. How can regioselective functionalization be optimized for complex derivatives?

  • Directed ortho-metalation : Use TMP·MgCl·LiCl for C-5 functionalization.
  • Cross-coupling reactions : Apply Suzuki-Miyaura or Negishi couplings with halogenated intermediates.
  • Protecting group strategies : Use tert-butyloxycarbonyl (Boc) groups to block reactive NH sites during multi-step syntheses .

Q. What computational tools are validated for predicting SAR in this scaffold?

  • Molecular dynamics (MD) simulations : Model interactions with targets like serotonin receptors to predict binding modes.
  • QSAR models : Train datasets on logD, pKa, and substituent electronic parameters (Hammett constants) to prioritize derivatives.
  • Docking studies : Align with crystallographic data (e.g., CCDC 2097280) for accuracy .

Q. How does the chloromethyl group influence reactivity and derivatization potential?

The chloromethyl group enables:

  • Nucleophilic substitution with amines or thiols for side-chain diversification.
  • Cross-coupling reactions via in situ generation of Grignard reagents.
  • Photophysical applications : Synthesis of push-pull dyes via fragmentation of the pyrazole ring.
    Monitor stability under basic conditions (e.g., NaOH) to avoid premature hydrolysis .

Q. What are the current gaps in understanding the scaffold’s metabolic stability?

  • Limited data on phase I/II metabolism pathways (e.g., oxidation, glucuronidation).
  • Unresolved CYP isoform selectivity (e.g., CYP3A4 vs. CYP2D6).
  • Reactive metabolite screening (e.g., glutathione trapping assays) is recommended to assess toxicity risks .

Methodological Considerations

Q. How to validate experimental reproducibility in physicochemical measurements?

  • Standardize pH conditions : Use buffer systems (e.g., PBS at pH 7.4) for solubility and pKa determinations.
  • Inter-laboratory validation : Reference duplicate measurements (standard deviation: 0.17–0.35 log units) for logD and solubility .

Q. What in vitro models are suitable for evaluating anticancer potential?

  • Kinase inhibition assays : Screen against ATP-binding pockets (e.g., protein kinases) using fluorescence polarization.
  • Antiproliferative assays : Test against HeLa, MDA-MB-231, and ACHN cell lines via sulforhodamine B (SRB) assays .

Data Contradictions and Resolution

Q. How to reconcile improved solubility with reduced membrane permeability?

  • Protonation state analysis : Use pH-partition theory to model ionized vs. neutral species distribution.
  • Active transport studies : Investigate uptake via transporters (e.g., P-gp) using Caco-2 cell monolayers .

Q. Why do some derivatives show divergent bioactivity despite structural similarity?

  • Conformational analysis : Compare X-ray/NMR structures to identify steric or electronic variations.
  • Off-target screening : Use broad-panel receptor/kinase profiling to identify polypharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
Reactant of Route 2
7-(chloromethyl)-1,6-dimethyl-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.